molecular formula C7H13NO2 B1365387 Methyl 2-amino-4-methylpent-4-enoate CAS No. 103550-87-4

Methyl 2-amino-4-methylpent-4-enoate

Cat. No. B1365387
CAS RN: 103550-87-4
M. Wt: 143.18 g/mol
InChI Key: SQOGQAXYGUHWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-methylpent-4-enoate (MAMP) is an important organic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid methionine, and is primarily used as a metabolic intermediate in biochemical and physiological studies. In recent years, MAMP has been used in a wide range of laboratory experiments, due to its unique properties and versatility.

Scientific Research Applications

Synthesis of Unnatural α-Amino Acid Derivatives

Research by Hopkins and Malinakova (2007) explored the synthesis of highly substituted unnatural α-amino esters, such as ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates. These were prepared via a palladium-catalyzed three-component coupling method, illustrating the compound's utility in complex organic syntheses (Hopkins & Malinakova, 2007).

In Synthesis of Heterocyclic Systems

Selič et al. (1997) demonstrated the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in synthesizing various heterocyclic systems. This includes the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, showcasing its role in the creation of complex molecular structures (Selič, Grdadolnik, & Stanovnik, 1997).

Role in Antibiotic Synthesis

O'sullivan et al. (1979) described the incorporation of delta-(L-alpha-amino[4,5-3H]adipyl)-L-cysteinyl-D-[4,4-3H]valine, synthesized from its constituent amino acids and methyl 5-acetamido-5,5-diethoxycarbonylpent-2-enoate. This process was vital in antibiotic synthesis, particularly in the formation of penicillin N or isopenicillin N (O'sullivan, Bleaney, Huddleston, & Abraham, 1979).

Creation of Antimicrobial Compounds

Research by Gein et al. (2020) utilized methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates in the synthesis of antimicrobial compounds. This study highlights the potential of methyl 2-amino-4-methylpent-4-enoate derivatives in creating new antimicrobial agents (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).

Enzymatic Resolution of Amines and Amino Alcohols

Takayama, Moree, and Wong (1996) demonstrated the use of cyanomethyl pent-4-enoate in the enzymatic resolution of racemic amines and amino alcohols. This process facilitated the production of chiral pent-4-enamides, which could be chemically deacylated under mild conditions to yield chiral amines (Takayama, Moree, & Wong, 1996).

properties

IUPAC Name

methyl 2-amino-4-methylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)4-6(8)7(9)10-3/h6H,1,4,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOGQAXYGUHWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-methylpent-4-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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